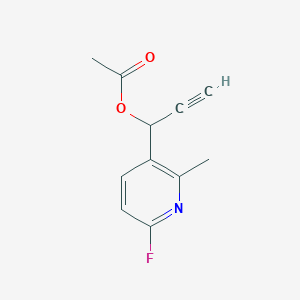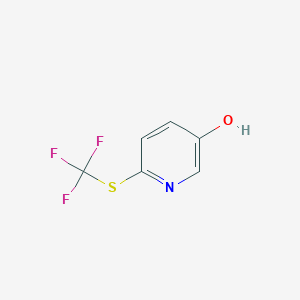amine](/img/structure/B11759768.png)
[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine is a complex organic compound characterized by its unique structural features This compound contains a pyrazole ring substituted with nitro and dimethyl groups, linked to a dimethylamino prop-2-en-1-ylidene moiety, and further connected to a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent nitration introduces the nitro group, followed by alkylation to add the dimethyl groups. The final steps involve the formation of the dimethylamino prop-2-en-1-ylidene linkage and the attachment of the methoxyamine group under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The process includes stringent purification steps, such as recrystallization and chromatography, to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxyamine group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with an ethoxy group instead of a methoxy group.
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17N5O3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)-3-methoxyimino-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C11H17N5O3/c1-8-10(16(17)18)11(15(4)13-8)9(6-12-19-5)7-14(2)3/h6-7H,1-5H3 |
InChI Key |
UPHYARUNOSTSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=CN(C)C)C=NOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


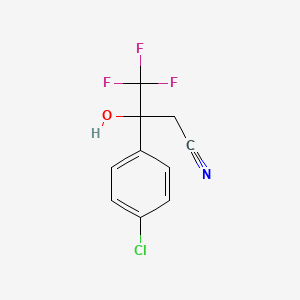
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)
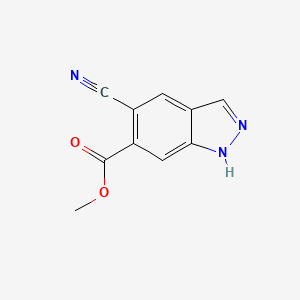

![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)

![(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B11759734.png)
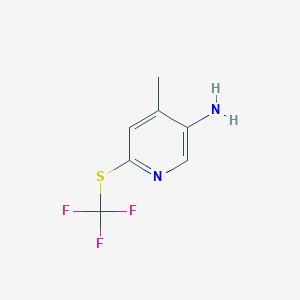
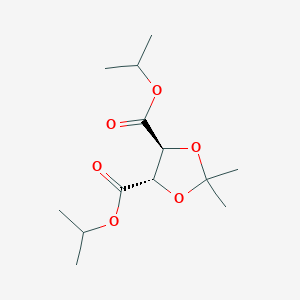
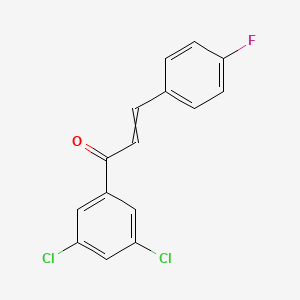
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
